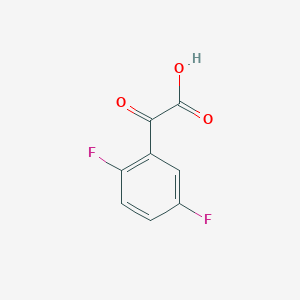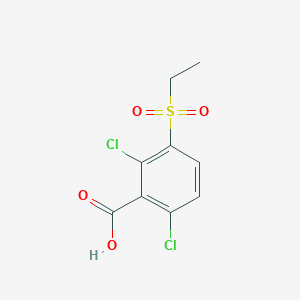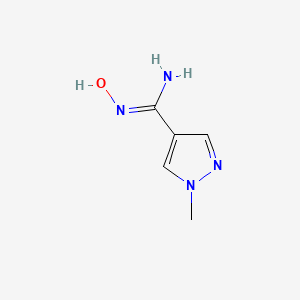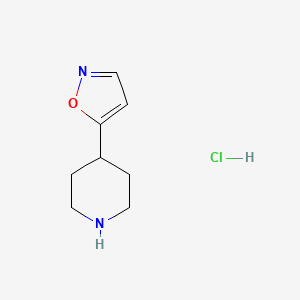
4-Isoxazol-5-ylpiperidine hydrochloride
概要
説明
4-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound that features an isoxazole ring fused with a piperidine moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazol-5-ylpiperidine hydrochloride typically involves the formation of the isoxazole ring followed by its attachment to the piperidine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency .
化学反応の分析
Types of Reactions
4-Isoxazol-5-ylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form N-oxides.
Reduction: The reduction of the isoxazole ring can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted isoxazole derivatives, which can have varied biological activities .
科学的研究の応用
4-Isoxazol-5-ylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Isoxazol-5-ylpiperidine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Isoxazole derivatives: Compounds with various substitutions on the isoxazole ring.
Uniqueness
4-Isoxazol-5-ylpiperidine hydrochloride is unique due to the combination of the isoxazole and piperidine rings, which can provide enhanced biological activity and selectivity. This combination allows for the design of compounds with specific properties tailored to target particular biological pathways .
特性
IUPAC Name |
5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHDLCOPNYFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


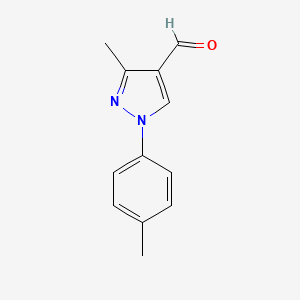
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)
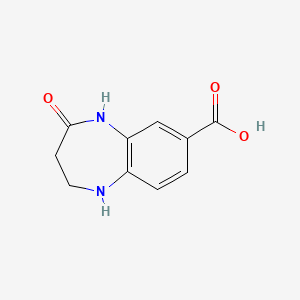
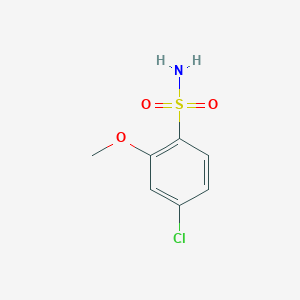

![2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester](/img/structure/B1417298.png)
![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)
![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)
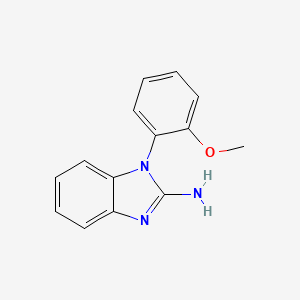
![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine](/img/structure/B1417310.png)
